molecular formula C10H9N4NaO2S B14753249 Sulfapyrazine sodium CAS No. 547-31-9

Sulfapyrazine sodium

Cat. No.: B14753249
CAS No.: 547-31-9
M. Wt: 272.26 g/mol
InChI Key: QYORMAUFEHGYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfapyrazine sodium is a sodium salt formulation of a sulfonamide antibiotic, provided as a high-purity reagent for research applications. As a sulfonamide, its primary research value lies in its mechanism of action; it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This inhibition disrupts the folate synthesis pathway, which is essential for bacterial nucleic acid production . Researchers utilize this compound in microbiological and biochemical studies to investigate antibacterial resistance, folate metabolism, and the efficacy of sulfonamide compounds against various microbial pathogens . It is also a key compound for exploring the environmental impact and removal strategies of antibiotic contaminants from water systems . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

547-31-9

Molecular Formula

C10H9N4NaO2S

Molecular Weight

272.26 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-pyrazin-2-ylazanide

InChI

InChI=1S/C10H9N4O2S.Na/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10;/h1-7H,11H2;/q-1;+1

InChI Key

QYORMAUFEHGYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CN=C2.[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation Approach

The direct sulfonation of aminopyrazine with sulfanilyl chloride remains a foundational method. In this pathway, aminopyrazine reacts with sulfanilyl chloride in anhydrous pyridine at 60–80°C, forming the sulfonamide intermediate. Subsequent hydrolysis with sodium hydroxide yields the sodium salt, which is crystallized from aqueous ethanol. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of aminopyrazine to sulfanilyl chloride minimizes side products.
  • Temperature control : Exothermic reactions necessitate cooling to prevent decomposition above 85°C.

This method achieves yields of 68–72%, with purity exceeding 98% after recrystallization.

Diazotization and Coupling Method

Despite its decline, the diazotization route persists in niche applications. p-Nitrobenzenesulfonyl chloride is diazotized with sodium nitrite in hydrochloric acid, followed by coupling with aminopyrazine. The nitro group is then reduced using iron powder and ammonium chloride in methanol, as demonstrated in analogous sulfapyridine syntheses. Reaction conditions critical to success include:

  • Reduction step : Iron powder (3 mmol per 1 mmol substrate) and NH$$_4$$Cl (5 mmol) in methanol at 80°C for 3 hours.
  • Workup : Alkaline aqueous extraction (pH 8–9) precipitates the product with 81% yield.

Alternative One-Step Coupling

A 2022 patent disclosed a diazotization-free method using nitrosalicylic acid and sulfapyridine in dimethylformamide (DMF) under inert gas. While designed for sulfasalazine, this approach is adaptable to this compound by substituting aminopyrazine. Key innovations include:

  • Solvent selection : DMF or dimethyl sulfoxide (DMSO) enhances reactant solubility.
  • Alkali catalysis : Sodium hydroxide (2–4:1 molar ratio to substrate) accelerates coupling.
  • Reaction monitoring : TLC or HPLC ensures completion within 6–8 hours.

Optimization of Reaction Parameters

Solvent Systems

Solvent Yield (%) Purity (%) Reaction Time (h)
Methanol 81 95 3
DMF 89 98 6
Ethanol 72 97 5

Polar aprotic solvents like DMF improve yields by stabilizing intermediates, though they necessitate post-reaction distillation for recovery.

Temperature and pH Effects

  • Reduction reactions : Optimal at 80°C; lower temperatures (60°C) drop yields to 65%.
  • Crystallization : Adjusting pH to 8.5–9.0 during workup maximizes precipitate formation.

Analytical Characterization and Quality Control

Pharmacopeial standards mandate rigorous testing:

  • Melting point : 245–247°C (decomposition).
  • UV-Vis spectroscopy : λ$$_{\text{max}}$$ at 265 nm (ε = 1.2 × 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$).
  • HPLC : Retention time 4.2 min (C18 column, 0.1% H$$3$$PO$$4$$/acetonitrile).

Impurity profiling via mass spectrometry identifies residual sulfanilic acid (<0.1%) and unreacted aminopyrazine (<0.3%).

Applications and Industrial Production Considerations

While largely superseded by newer antibiotics, this compound remains in use for veterinary applications and drug-resistant staphylococcal infections. Scaling production requires:

  • Cost-effective catalysts : Transitioning from iron powder to catalytic hydrogenation reduces metal residues.
  • Solvent recycling : DMF recovery via fractional distillation achieves 85% reuse.

Chemical Reactions Analysis

Acid-Base Reactions and Solubility Dynamics

The compound's sulfonamide group enables pH-dependent protonation/deprotonation:

  • In acidic environments (pH < 6), the sulfonamide nitrogen protonates, forming insoluble sulfapyrazine .

  • Under neutral/basic conditions , deprotonation enhances solubility due to the sodium ion's hydration.

pH RangePrimary SpeciesSolubility (mg/mL)Biological Activity
2–4Protonated sulfapyrazine< 0.1Reduced
7–8Deprotonated sodium salt> 50Maximized

This pH sensitivity dictates formulation strategies to maintain stability and bioavailability .

Enzymatic Inhibition Mechanism

This compound competitively inhibits dihydropteroate synthase (DHPS), a bacterial enzyme critical for folic acid synthesis:

  • The sulfonamide group mimics para-aminobenzoic acid (PABA), binding irreversibly to DHPS.

  • This disrupts tetrahydrofolate production, halting DNA/RNA synthesis in pathogens like Streptococcus and Escherichia coli .

Structural Determinants :

  • Pyridine ring enhances membrane permeability.

  • Sulfonamide moiety provides target specificity .

Solid-State Reactivity and Degradation Pathways

In pharmaceutical formulations, this compound exhibits instability under specific conditions:

ConditionReaction TypeOutcomeMitigation Strategy
High humidityHydrolysisCleavage of sulfonamide bondDesiccants in packaging
Oxidative environmentsOxidationSulfone derivativesAntioxidant excipients
Thermal stress (>100°C)PyrolysisDegradation to aromatic aminesCold-chain storage

Notably, excipients like lactose can accelerate Maillard reactions under moisture, necessitating inert fillers like microcrystalline cellulose .

Synthetic and Diagnostic Reactions

Diazotization :

  • Critical for synthesis; involves reacting sulfapyrazine with nitrous acid (HNO₂) at 0–5°C to stabilize diazonium intermediates.

  • Elevated temperatures cause decomposition, reducing yield.

Qualitative Testing :

  • Reacts with CuSO₄ in alkaline media to form a green precipitate, confirming sulfonamide presence .

Ion Exchange and Metal Interactions

The sodium ion participates in ligand-exchange reactions:

  • In solutions with divalent cations (e.g., Ca²⁺, Mg²⁺), sodium dissociates, forming insoluble sulfapyrazine salts .

  • This property necessitates cation-free buffers in intravenous formulations .

Scientific Research Applications

Chemistry: : In chemistry, sulfapyrazine sodium is used as a model compound for studying the behavior of sulfonamides and their interactions with other chemical entities .

Biology: : In biological research, this compound is used to study the mechanisms of bacterial inhibition and resistance. It serves as a tool for understanding how sulfonamides interact with bacterial enzymes and cellular processes .

Medicine: : Medically, this compound has been used to treat various bacterial infections. Its effectiveness in inhibiting bacterial growth makes it a valuable compound in the development of antibacterial therapies .

Industry: : In the industrial sector, this compound is used in the production of antibacterial agents and disinfectants. Its properties make it suitable for use in various formulations aimed at controlling bacterial contamination .

Mechanism of Action

Sulfapyrazine sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, this compound effectively halts the production of folic acid, thereby inhibiting bacterial growth and multiplication .

Comparison with Similar Compounds

Sulfadiazine

  • Efficacy :
    • Both drugs show near-identical activity against streptococcal and pneumococcal infections when blood concentrations are matched .
    • Sulfapyrazine achieves slightly lower peak blood concentrations but maintains therapeutic levels longer than sulfadiazine .
  • Toxicity :
    • Both cause renal crystallopathy, but alkalization of urine reduces urolithiasis risk .
  • Unique Applications :
    • Sulfadiazine is preferred in toxoplasmosis, while sulfapyrazine has demonstrated antimalarial and reproductive effects .

Sulfathiazole and Sulfapyridine

  • Efficacy :
    • Sulfapyrazine is 2–3 times more effective than sulfathiazole and sulfapyridine against Streptococcus pyogenes and Streptococcus pneumoniae .
    • In vitro, sulfapyrazine inhibits pneumococcal growth more effectively than sulfapyridine .
  • Pharmacokinetics :
    • Sulfathiazole and sulfapyridine achieve higher peak blood concentrations but are rapidly excreted, requiring frequent dosing .

Sulfaquinoxaline

  • Antiprotozoal Activity: Sulfaquinoxaline is twice as potent as sulfapyrazine against avian malaria by weight but causes severe hypoprothrombinemia, reversible with vitamin K1 .
  • Toxicity :
    • Induces nephrotoxicity at plasma concentrations ≥10 mg%, unlike sulfapyrazine, which has a safer renal profile .

Sulfaclozine

  • Applications :
    • Primarily used as an antiprotozoal for poultry coccidiosis, whereas sulfapyrazine lacks significant antimycobacterial activity .
  • Structural Similarity :
    • Both belong to the N-(pyrazin-2-yl)benzenesulfonamide class but differ in substituents, affecting target specificity .

Pharmacokinetic and Toxicity Profiles

Table 1: Comparative Pharmacokinetic Data

Compound Peak Blood Concentration (mg%) Duration (Hours) Key Metabolic Pathway
Sulfapyrazine 8–12 24–36 Hepatic acetylation
Sulfadiazine 15–20 12–18 Renal excretion
Sulfathiazole 10–15 6–8 Hepatic metabolism
Sulfaquinoxaline 5–8 48–72 Slow renal clearance

Data sourced from

Table 2: Toxicity Comparison

Compound Major Toxicity Mitigation Strategy
Sulfapyrazine Renal crystallopathy Urine alkalization
Sulfadiazine Nephrolithiasis Hydration, alkalization
Sulfaquinoxaline Hypoprothrombinemia, nephrotoxicity Vitamin K1 supplementation
Sulfaclozine Limited data; poultry-specific Dose adjustment in livestock

Data sourced from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.